Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate
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Overview
Description
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate is a synthetic organic compound known for its use in various chemical and biological applications. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate typically involves the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The BOC protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or deprotection conditions used. For example, deprotection yields the corresponding amine, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions, and its removal under acidic conditions regenerates the free amine. This process is crucial in multi-step organic synthesis, allowing for selective reactions at different stages .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Uniqueness
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate is unique due to its specific structure, which includes both BOC-protected amine groups and dichlorobutanoate moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H25Cl2NO6 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-dichlorobutanoate |
InChI |
InChI=1S/C15H25Cl2NO6/c1-14(2,3)23-12(20)18(13(21)24-15(4,5)6)9(8-10(16)17)11(19)22-7/h9-10H,8H2,1-7H3 |
InChI Key |
SWYYVJHPWXDIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(Cl)Cl)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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